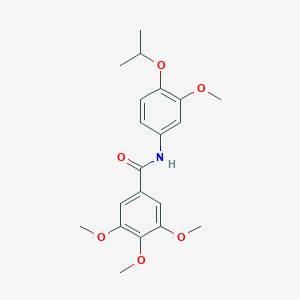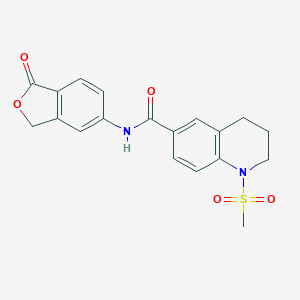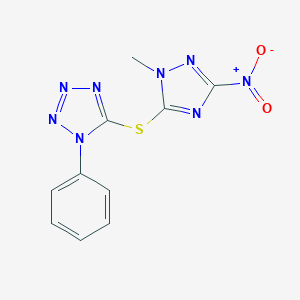
2-(2,3-dimethylphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the amide family and is commonly referred to as DMAA. DMAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The exact mechanism of action of DMAA is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters, including dopamine, norepinephrine, and serotonin. DMAA has been found to increase the release of these neurotransmitters, leading to increased neuronal activity.
Biochemical and Physiological Effects
DMAA has been found to exhibit various biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance physical performance. DMAA has also been found to exhibit analgesic and anti-inflammatory effects. However, further research is needed to fully understand the extent of these effects and their potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of DMAA in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for the research of DMAA. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMAA has also been investigated for its potential use as an analgesic and anti-inflammatory agent, and further research in this area could lead to the development of new drugs. Additionally, the exact mechanism of action of DMAA is not fully understood, and further research is needed to fully understand its effects and potential applications.
Conclusion
In conclusion, DMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. DMAA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and as an analgesic and anti-inflammatory agent. Future research in this area could lead to the development of new drugs and a better understanding of the effects and potential applications of DMAA.
Métodos De Síntesis
DMAA can be synthesized through a reaction between 2,3-dimethylphenol and N-methylacetamide. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DMAA has been the focus of scientific research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. DMAA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-10(9(8)2)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Clave InChI |
ZOBKWFOIEBRENJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
